tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate
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Overview
Description
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate piperazine derivative. One common method involves the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperazine compounds .
Scientific Research Applications
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring allows for favorable interactions with various biological macromolecules, enhancing its potential biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
Uniqueness
tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate is unique due to its specific structural features, including the presence of both a piperazine ring and a carbamate group.
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(4-oxo-4-piperazin-1-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12(2)11-13(19)17-9-7-16-8-10-17/h12,16H,6-11H2,1-5H3 |
InChI Key |
MPYFSBAOLMCRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC(=O)N1CCNCC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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